Cas no 23767-71-7 (1,1,2,2-Cyclopropanetetracarbonitrile,(4-methylphenyl)-)

1,1,2,2-Cyclopropanetetracarbonitrile,(4-methylphenyl)- structure
23767-71-7 structure
Product name:1,1,2,2-Cyclopropanetetracarbonitrile,(4-methylphenyl)-
CAS No:23767-71-7
MF:C14H8N4
MW:232.24012
CID:271560
PubChem ID:263814

1,1,2,2-Cyclopropanetetracarbonitrile,(4-methylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 1,1,2,2-Cyclopropanetetracarbonitrile,(4-methylphenyl)-
    • 3-(4-methylphenyl)cyclopropane-1,1,2,2-tetracarbonitrile
    • 3-(4-methylphenyl)-1,1,2,2-tetracyanocyclopropane
    • 3-(4-methylphenyl)-1,1,2,2-tetracyanopropane
    • 3-(4-Methyl-phenyl)-1.1.2.2-tetracyano-cyclopropan
    • 3-< 4-Methyl-phenyl> -1,1,2,2-tetracyano-cyclopropan
    • 3-< 4-Methyl-phenyl> -1.1.2.2-tetracyano-cyclopropan
    • AC1L6AJ3
    • AC1Q4RLP
    • AG-J-58200
    • AR-1E7095
    • CTK4F2200
    • NSC98489
    • NSC-98489
    • DTXSID60294882
    • 23767-71-7
    • 3-(4-Methylphenyl)cyclopropane-1,1,2,2-tetra-carbonitrile
    • Inchi: InChI=1S/C14H8N4/c1-10-2-4-11(5-3-10)12-13(6-15,7-16)14(12,8-17)9-18/h2-5,12H,1H3
    • InChI Key: DFUBIDDAHCBMRF-UHFFFAOYSA-N
    • SMILES: CC1C=CC(C2C(C#N)(C#N)C2(C#N)C#N)=CC=1

Computed Properties

  • Exact Mass: 232.07504
  • Monoisotopic Mass: 232.075
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 484
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 95.2Ų

Experimental Properties

  • Density: 1.29
  • Boiling Point: 577°C at 760 mmHg
  • Flash Point: 299.5°C
  • Refractive Index: 1.604
  • PSA: 95.16
  • LogP: 2.15932

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